molecular formula C20H21N3O3 B12506766 2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B12506766
M. Wt: 351.4 g/mol
InChI Key: ODAWCWKYGRDAIV-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions. This can be achieved by reacting the quinazoline core with propyl halides in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the quinazoline derivative with 2-methylphenylacetic acid or its derivatives. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially leading to the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(2-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-3-ethylquinazolin-1-yl)-N-(2-methylphenyl)acetamide
  • 2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(2-chlorophenyl)acetamide
  • 2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide

Uniqueness

2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the quinazoline core and the presence of the 2-methylphenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-3-12-22-19(25)15-9-5-7-11-17(15)23(20(22)26)13-18(24)21-16-10-6-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,21,24)

InChI Key

ODAWCWKYGRDAIV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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